[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine
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Overview
Description
[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine is a complex organic compound featuring a pyrrole and morpholine ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cell biology . These changes can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
It has been demonstrated that 2,5-dimethylpyrrole, a partial structure of the compound, can enhance cell-specific productivity
Result of Action
It has been shown that 2,5-dimethylpyrrole, a partial structure of the compound, can enhance cell-specific productivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with formaldehyde and a secondary amine such as 4-methylmorpholine under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and morpholine rings.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyrrole or morpholine derivatives with various substituents.
Scientific Research Applications
[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrrole: A simpler analog with similar structural features but lacking the morpholine ring.
4-methylmorpholine: Another analog that contains the morpholine ring but lacks the pyrrole moiety.
Uniqueness
[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine is unique due to the combination of both pyrrole and morpholine rings in its structure.
Properties
IUPAC Name |
N-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-6-12(11(2)15-10)7-14-8-13-9-16(3)4-5-17-13/h6,13-15H,4-5,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCUWZWVLJEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)CNCC2CN(CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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